Cas no 353254-80-5 (1-(3,4-dichlorobenzyloxy)-1-methyl-3-phenylurea)
1-(3,4-dichlorobenzyloxy)-1-methyl-3-phenylurea Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,4-dichlorobenzyloxy)-1-methyl-3-phenylurea
- 1-[(3,4-dichlorophenyl)methoxy]-1-methyl-3-phenylurea
- AC1LNZ4A
- AG-F-22154
- CTK4H4263
- KB-213452
- MolPort-000-159-975
- DTXSID60361008
- MFCD00846955
- 353254-80-5
- 1-((3,4-Dichlorobenzyl)oxy)-1-methyl-3-phenylurea
-
- MDL: MFCD00846955
- Inchi: 1S/C15H14Cl2N2O2/c1-19(15(20)18-12-5-3-2-4-6-12)21-10-11-7-8-13(16)14(17)9-11/h2-9H,10H2,1H3,(H,18,20)
- InChI Key: FGCMZGQPIQZYOE-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CON(C)C(NC1C=CC=CC=1)=O)Cl
Computed Properties
- Exact Mass: 324.04300
- Monoisotopic Mass: 324.0432331g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Density: 1.37
- Refractive Index: 1.634
- PSA: 41.57000
- LogP: 4.66190
1-(3,4-dichlorobenzyloxy)-1-methyl-3-phenylurea Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-(3,4-dichlorobenzyloxy)-1-methyl-3-phenylurea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12079833-250mg |
1-((3,4-Dichlorobenzyl)oxy)-1-methyl-3-phenylurea |
353254-80-5 | 97% | 250mg |
$307 | 2024-07-24 |
1-(3,4-dichlorobenzyloxy)-1-methyl-3-phenylurea Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-(3,4-dichlorobenzyloxy)-1-methyl-3-phenylurea
Professional Introduction to Compound with CAS No. 353254-80-5 and Product Name: 1-(3,4-dichlorobenzyloxy)-1-methyl-3-phenylurea
The compound identified by the CAS number 353254-80-5 and the product name 1-(3,4-dichlorobenzyloxy)-1-methyl-3-phenylurea represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in various biochemical pathways and therapeutic interventions. The molecular architecture of this compound incorporates key functional groups that contribute to its reactivity and biological activity, making it a subject of intense interest among researchers.
At the core of understanding this compound lies its chemical structure, which includes a 1-(3,4-dichlorobenzyloxy)-1-methyl-3-phenylurea moiety. This specific arrangement of atoms and functional groups imparts distinct properties that make it suitable for further derivatization and functionalization. The presence of chlorine atoms at the 3 and 4 positions of the benzyl ring enhances its electronic properties, facilitating interactions with biological targets. Additionally, the urea group serves as a versatile handle for further chemical modifications, enabling the synthesis of analogs with tailored biological activities.
Recent advancements in computational chemistry have allowed for the prediction of the biological behavior of this compound with remarkable accuracy. Molecular docking studies have been conducted to evaluate its potential binding interactions with enzymes and receptors relevant to various diseases. These studies suggest that 1-(3,4-dichlorobenzyloxy)-1-methyl-3-phenylurea may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in cancer progression and inflammatory responses. The predicted binding affinities and mode of interaction provide a strong foundation for designing targeted therapies.
In vitro experiments have further validated these computational findings. The compound has been tested for its ability to modulate the activity of key enzymes involved in cell signaling pathways. Preliminary results indicate that it can effectively inhibit the activity of protein kinase B (PKB/Akt), a critical mediator of survival and proliferation in cancer cells. This inhibition is achieved through competitive binding to the ATP-binding site of PKB, thereby disrupting downstream signaling cascades. Such findings open up avenues for developing novel anticancer agents that leverage this mechanism.
Beyond its potential in oncology, 1-(3,4-dichlorobenzyloxy)-1-methyl-3-phenylurea has shown promise in addressing inflammatory disorders. Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis and atherosclerosis. Studies have demonstrated that this compound can attenuate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The mechanism involves suppression of nuclear factor kappa B (NF-κB) activation, a central regulator of inflammatory gene expression. This dual functionality makes it an attractive candidate for therapeutic development.
The synthesis of 1-(3,4-dichlorobenzyloxy)-1-methyl-3-phenylurea involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of 3,4-dichlorobenzyl halides, which are then coupled with appropriate nucleophiles to introduce the urea moiety. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in achieving regioselective transformations, minimizing side products. Further functionalization can be carried out using standard organic chemistry techniques to generate derivatives with enhanced pharmacological properties.
Quality control measures are essential to ensure the consistency and reliability of this compound for research applications. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to confirm structural integrity and purity. These methods provide detailed information about the molecular structure and impurity profiles, ensuring that the compound meets stringent standards for biological studies.
The growing interest in 1-(3,4-dichlorobenzyloxy)-1-methyl-3-phenylurea underscores its significance in modern drug discovery efforts. Researchers are exploring its potential not only as a lead compound but also as a building block for more complex molecules. By leveraging its unique structural features, scientists aim to develop next-generation therapeutics that address unmet medical needs more effectively than existing treatments.
In conclusion, 353254-80-5 and 1-(3,4-dichlorobenzyloxy)-1-methyl-3-phenylurea represent a compelling example of how structural innovation can drive advancements in pharmaceutical science. Its multifaceted biological activities and synthetic accessibility position it as a valuable tool for both academic research and industrial development. As our understanding of its properties continues to expand, so too will its potential applications across multiple therapeutic domains.
353254-80-5 (1-(3,4-dichlorobenzyloxy)-1-methyl-3-phenylurea) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)